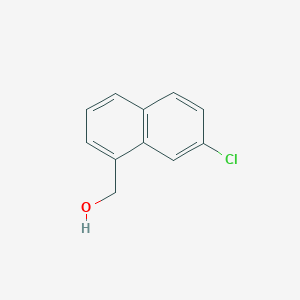
4-fluoro-1-nitro-2-(prop-2-en-1-yloxy)benzene
描述
4-fluoro-1-nitro-2-(prop-2-en-1-yloxy)benzene is an organic compound characterized by the presence of a propenyloxy group, a fluorine atom, and a nitro group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-1-nitro-2-(prop-2-en-1-yloxy)benzene typically involves the reaction of 4-fluoronitrobenzene with allyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the propenyloxy group. The general reaction scheme is as follows:
4-Fluoronitrobenzene+Allyl AlcoholK2CO3this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.
化学反应分析
Types of Reactions
4-fluoro-1-nitro-2-(prop-2-en-1-yloxy)benzene can undergo various chemical reactions, including:
Oxidation: The propenyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(2-oxopropoxy)-4-fluoronitrobenzene or 2-(2-carboxypropoxy)-4-fluoronitrobenzene.
Reduction: Formation of 2-(2-Propenyloxy)-4-fluoroaniline.
Substitution: Formation of 2-(2-Propenyloxy)-4-substituted nitrobenzene derivatives.
科学研究应用
4-fluoro-1-nitro-2-(prop-2-en-1-yloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a building block for the development of new materials with specific properties.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 4-fluoro-1-nitro-2-(prop-2-en-1-yloxy)benzene depends on its specific application
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to desired effects such as antimicrobial activity or inhibition of cancer cell growth.
相似化合物的比较
Similar Compounds
2-(2-Propenyloxy)benzene: Lacks the fluorine and nitro groups, resulting in different chemical properties and reactivity.
4-Fluoronitrobenzene: Lacks the propenyloxy group, limiting its applications compared to 4-fluoro-1-nitro-2-(prop-2-en-1-yloxy)benzene.
2-(2-Propenyloxy)-4-chloronitrobenzene: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and applications.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the propenyloxy group allows for further functionalization, while the fluorine and nitro groups provide distinct electronic and steric effects that can be exploited in various applications.
属性
分子式 |
C9H8FNO3 |
|---|---|
分子量 |
197.16 g/mol |
IUPAC 名称 |
4-fluoro-1-nitro-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C9H8FNO3/c1-2-5-14-9-6-7(10)3-4-8(9)11(12)13/h2-4,6H,1,5H2 |
InChI 键 |
YYKHFRORZIFGNH-UHFFFAOYSA-N |
规范 SMILES |
C=CCOC1=C(C=CC(=C1)F)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![7-Benzyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B8710430.png)

![5-hydroxy-2-[5-hydroxy-4-methoxy-2-(3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B8710442.png)
